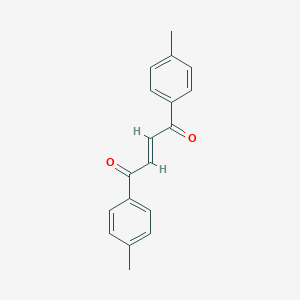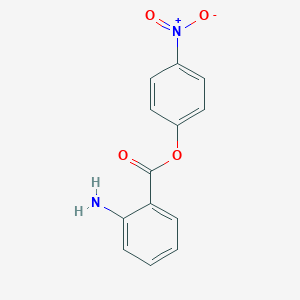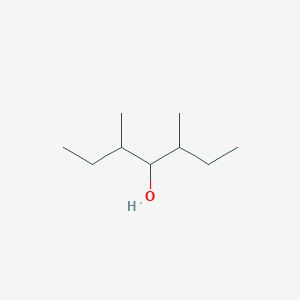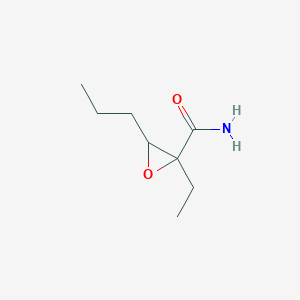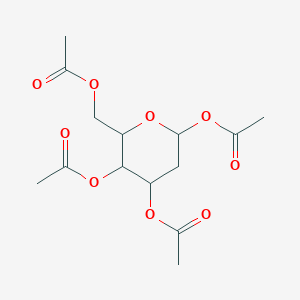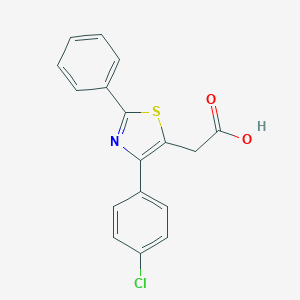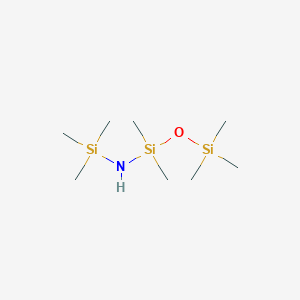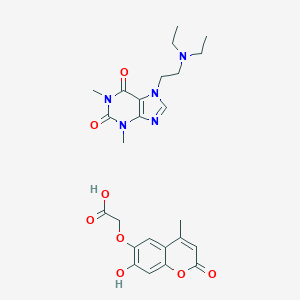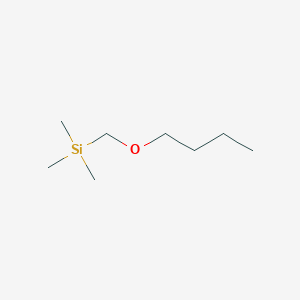
Silane, (butoxymethyl)trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, (butoxymethyl)trimethyl- is a chemical compound used in various scientific research applications. It is a colorless liquid that is soluble in water and has a pungent odor. This compound is also known as BMTMS and is widely used in the field of organic chemistry.
Mecanismo De Acción
Silane, (butoxymethyl)trimethyl- acts as a coupling agent between two surfaces by forming a covalent bond with both surfaces. This helps to improve the adhesion between the surfaces and also provides a protective coating. The compound also acts as a cross-linking agent, which helps to improve the mechanical properties of the resulting material.
Efectos Bioquímicos Y Fisiológicos
Silane, (butoxymethyl)trimethyl- has no known biochemical or physiological effects. It is considered to be non-toxic and non-hazardous.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Silane, (butoxymethyl)trimethyl- in lab experiments is its ability to improve the adhesion between two surfaces. This makes it a useful compound in the production of composites, adhesives, and coatings. However, one of the limitations of using this compound is its high reactivity, which can make it difficult to handle.
Direcciones Futuras
There are several future directions for the use of Silane, (butoxymethyl)trimethyl- in scientific research. One area of interest is the development of new coupling agents that can be used in the production of high-performance materials. Another area of interest is the use of this compound in the synthesis of new dendrimers for drug delivery and other applications. Additionally, there is a growing interest in the use of this compound in the field of nanotechnology, where it can be used to improve the properties of nanomaterials.
Métodos De Síntesis
Silane, (butoxymethyl)trimethyl- can be synthesized by reacting trimethylchlorosilane with butanol in the presence of a catalyst. The reaction takes place at room temperature and yields the desired product in high purity.
Aplicaciones Científicas De Investigación
Silane, (butoxymethyl)trimethyl- is used in various scientific research applications such as surface modification, polymer synthesis, and nanotechnology. It is widely used as a coupling agent in the production of composites, adhesives, and coatings. It is also used in the synthesis of dendrimers, which are highly branched macromolecules used in drug delivery and other applications.
Propiedades
Número CAS |
18246-52-1 |
|---|---|
Nombre del producto |
Silane, (butoxymethyl)trimethyl- |
Fórmula molecular |
C8H20OSi |
Peso molecular |
160.33 g/mol |
Nombre IUPAC |
butoxymethyl(trimethyl)silane |
InChI |
InChI=1S/C8H20OSi/c1-5-6-7-9-8-10(2,3)4/h5-8H2,1-4H3 |
Clave InChI |
LHBBBFDSXZFDTA-UHFFFAOYSA-N |
SMILES |
CCCCOC[Si](C)(C)C |
SMILES canónico |
CCCCOC[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



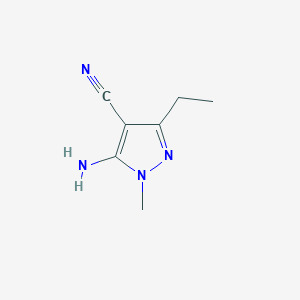
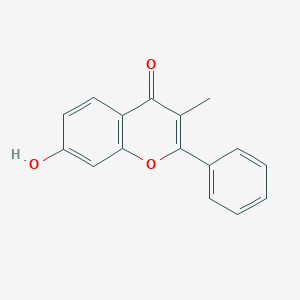
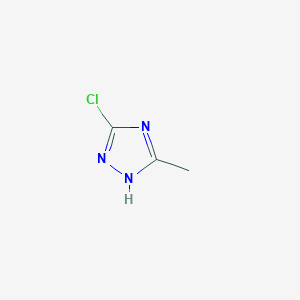
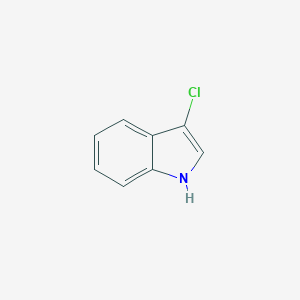
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
![tetrapotassium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl] phosphate](/img/structure/B92931.png)
